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Compound of Interest

Compound Name: (R)-1-(3,5-difluorophenyl)ethanol

Cat. No.: B2439065

An In-Depth Technical Guide to (R)-1-(3,5-difluorophenyl)ethanol: A Key Chiral Building Block
for Pharmaceutical Synthesis

Introduction

(R)-1-(3,5-difluorophenyl)ethanol is a chiral alcohol of significant interest to the
pharmaceutical and fine chemical industries. As a precisely configured stereoisomer, it serves
as a valuable chiral building block for the asymmetric synthesis of complex, enantiomerically
pure Active Pharmaceutical Ingredients (APIs). The presence of the difluorophenyl moiety
imparts unigue electronic properties and can enhance metabolic stability or binding affinity in
target drug molecules. This guide provides a comprehensive overview of its chemical identity,
commercial availability, synthetic routes, and applications, tailored for researchers and
professionals in drug development.

Chemical Identity and Nomenclature

The fundamental step in utilizing any chemical building block is a precise understanding of its
identity. The structural and naming conventions for (R)-1-(3,5-difluorophenyl)ethanol are
detailed below.

Caption: Chemical structure of (R)-1-(3,5-difluorophenyl)ethanol.

Table 1: Chemical Identifiers for 1-(3,5-difluorophenyl)ethanol
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Identifier

Value

Source

IUPAC Name

(1R)-1-(3,5-

difluorophenyl)ethanol

PubChem[1]

Molecular Formula CsHsF20 Finetech[2], Synquest[3]

Molecular Weight 158.15 g/mol ChemicalBook[4]
872181-59-4, 467223-90-1

CAS Number (Associated with racemate or Synquest[3], ChemicalBook[4]
unspecified stereochemistry)
INChl=1S/C8H8F20/c1-

InChl 5(11)6-2-7(9)4-8(10)3-6/h2- Finetech[2]
511H,1H3
UEGDJZYKJPZJAA- ]

InChiKey Finetech[2]
UHFFFAOYSA-N

Canonical SMILES CC(C1=CC(=CC(=C1)F)F)O PubChem

(R)-lsomer SMILES C--INVALID-LINK--O PubChem

Note: While specific CAS numbers for the (R)-enantiomer are not consistently reported across

major databases, the numbers provided are commonly used for the racemic mixture.

Synonyms

The compound is known by several alternative names in commercial and scientific literature,

including:

3,5-Difluorophenylmethylcarbinol[3]

(3,5-Difluorophenyl)methylcarbinol[3]

1-(3,5-Difluorophenyl)ethan-1-ol[3]

3,5-Difluoro-alpha-methylbenzyl alcohol[3]

Benzeneethanol, 3,5-difluoro-[5]
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Physicochemical Properties

Understanding the physical properties of a reagent is critical for its effective use in experimental
design, particularly for reaction setup and purification.

Table 2: Predicted Physicochemical Properties

Property Value Source

Appearance Colorless to light yellow liquid ChemicalBook[4]
Boiling Point 195.6 £ 25.0 °C ChemicalBook[4]
Density 1.233 £ 0.06 g/cm3 ChemicalBook[4]
pKa 14.63 £ 0.10 ChemicalBook[4]

Commercial Availability

1-(3,5-difluorophenyl)ethanol is available from various chemical suppliers, typically as a
racemic mixture, although enantiomerically pure forms can often be sourced or custom
synthesized. Researchers should verify the stereochemical purity with the supplier before
procurement.

Table 3: Selected Commercial Suppliers and Product Identifiers

Supplier Product Identifier Compound Form
. 1-(3,5-
SynQuest Laboratories, Inc. 2602-3-35 )
Difluorophenyl)ethanol[3]
. .. 1_(315_
Finetech Industry Limited FT-0676815 )
Difluorophenyl)ethanol[2]
2-(3,5-
ChemScene CS-0199431 )
Difluorophenyl)ethanol[5]
1-(3,5-
American Custom Chemicals
c HCH0015024 DIFLUOROPHENYL)ETHANO
orp.
P L4
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Role and Application in Pharmaceutical
Development

The primary value of (R)-1-(3,5-difluorophenyl)ethanol lies in its application as a chiral
intermediate. In drug development, the three-dimensional arrangement of atoms is paramount,
as biological systems (enzymes, receptors) are themselves chiral.[6] Often, only one
enantiomer (the eutomer) of a drug is responsible for the desired therapeutic effect, while the
other (the distomer) may be inactive or cause undesirable side effects.[6]

The synthesis of single-enantiomer drugs is therefore a critical objective in modern
pharmaceutical chemistry.[7][8] Chiral alcohols like (R)-1-(3,5-difluorophenyl)ethanol are
foundational starting materials for achieving this.

A prominent example of a drug class where similar chiral alcohols are crucial is the neurokinin-
1 (NK-1) receptor antagonists, such as Aprepitant. The synthesis of Aprepitant relies on the key
chiral intermediate (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, a structurally analogous
compound.[9][10] This highlights the established role of such R-configured phenyl ethanol
derivatives in constructing the core stereochemistry of complex APIs.

Synthetic Methodologies

The most efficient and widely adopted method for producing enantiomerically pure (R)-1-(3,5-
difluorophenyl)ethanol is the asymmetric reduction of its corresponding prochiral ketone,
3',5'-difluoroacetophenone. This transformation can be achieved through both chemical
catalysis and biocatalysis.
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Asymmetric Synthesis Workflow
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Asymmetric Reduction

(R)-1-(3,5-difluorophenyl)ethanol
(Chiral Alcohol)

Click to download full resolution via product page

Caption: General workflow for the asymmetric synthesis of (R)-1-(3,5-difluorophenyl)ethanol.

Exemplary Protocol: Biocatalytic Asymmetric Reduction

Biocatalysis, using enzymes like ketoreductases (KREDS), is a preferred green chemistry
approach due to its high enantioselectivity, mild reaction conditions, and reduced environmental
impact compared to many metal-based catalysts.

Objective: To synthesize (R)-1-(3,5-difluorophenyl)ethanol with high enantiomeric excess
(>99% ee) from 3',5'-difluoroacetophenone using a whole-cell biocatalyst expressing a suitable
ketoreductase.

Methodology:
» Biocatalyst Preparation:

o Cultivate a recombinant E. coli strain engineered to overexpress a ketoreductase known to
exhibit (R)-selectivity on aryl ketones. Grow the cells in a suitable fermentation medium
until reaching the late logarithmic phase.
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o

Harvest the cells via centrifugation and wash with a phosphate buffer (e.g., 100 mM, pH
7.0) to prepare a whole-cell catalyst suspension.

o Asymmetric Reduction Reaction:

[¢]

In a temperature-controlled reaction vessel, prepare a biphasic system to overcome the
low aqueous solubility of the substrate. This system typically consists of an aqueous buffer
(e.g., 100 mM phosphate buffer, pH 7.0) and a water-immiscible organic co-solvent.

Add a co-substrate for cofactor regeneration, which is essential for the enzyme's activity.
Isopropanol is a common and cost-effective choice, which is oxidized to acetone by the
enzyme to regenerate the NADPH cofactor.[11]

Add the prepared whole-cell biocatalyst to the reaction medium.
Introduce the substrate, 3',5'-difluoroacetophenone, to the reaction mixture.

Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation to ensure
adequate mixing.

o Reaction Monitoring and Work-up:

Monitor the reaction progress by periodically taking samples and analyzing them by chiral
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to
determine substrate conversion and the enantiomeric excess of the product.

Once the reaction reaches completion (typically >99% conversion), terminate the reaction
by separating the cells via centrifugation.

Extract the aqueous phase with an organic solvent like ethyl acetate.

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield the crude (R)-1-(3,5-difluorophenyl)ethanol.

e Purification:

o If necessary, purify the crude product by silica gel column chromatography to obtain the

final product with high chemical purity.
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Safety and Handling

(R)-1-(3,5-difluorophenyl)ethanol is classified as an irritant. Standard laboratory safety
protocols should be strictly followed.

e Hazard Statements (GHS):
o H315: Causes skin irritation.[3]
o H319: Causes serious eye irritation.[3]
o H335: May cause respiratory irritation.[3]
e Precautionary Measures:
o Wear protective gloves, protective clothing, and eye/face protection.[4]
o Use only in a well-ventilated area. Avoid breathing fumes or vapors.[3]

o Wash skin thoroughly after handling.[3]

Conclusion

(R)-1-(3,5-difluorophenyl)ethanol stands as a specialized and highly valuable chiral building
block for modern pharmaceutical synthesis. Its defined stereochemistry and the presence of
the difluorophenyl group make it an attractive starting point for creating novel drug candidates
with potentially enhanced pharmacological profiles. A thorough understanding of its chemical
properties, commercial sourcing, and efficient synthetic routes—patrticularly through green
biocatalytic methods—is essential for researchers and scientists aiming to leverage this
compound in the discovery and development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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and industry.
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Ontario, CA 91761, United States
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